molecular formula C15H19BrClNO3 B8158533 tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8158533
M. Wt: 376.67 g/mol
InChI Key: YPTVVNVPVDZRSG-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate is a versatile azetidine derivative designed for advanced organic synthesis and drug discovery applications. The molecule features a bifunctional azetidine core, a privileged scaffold in medicinal chemistry known for its contribution to molecular geometry and metabolic stability . The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a standard strategy for facile protection and deprotection during multi-step synthetic sequences . The 3-position of the ring is substituted with a (2-bromo-4-chlorophenoxy)methyl group, providing a handle for further derivatization via modern cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. This combination of a strained four-membered ring and aromatic halogen substituents makes this compound a valuable bifunctional building block for constructing molecular libraries . Its primary research value lies in its application as a key intermediate in the synthesis of potential bioactive molecules, including enzyme inhibitors and receptor modulators. The rigid azetidine structure is often employed as a conformational restraint in the design of peptide mimetics and other small-molecule therapeutics, allowing researchers to explore novel structure-activity relationships . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-[(2-bromo-4-chlorophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-5-4-11(17)6-12(13)16/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTVVNVPVDZRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-bromo-4-chlorophenol in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to ensure the stability of the reactants and products .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine or chlorine atoms.

Scientific Research Applications

tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and the phenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

The target compound shares a common azetidine-carboxylate backbone with analogs but differs in the substituents on the phenoxymethyl group. Key structural comparisons include:

Compound Name Substituents on Phenoxy Group Molecular Formula Molecular Weight Similarity Score* Reference
tert-Butyl 3-((4-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate 4-Bromo-2-iodophenoxy C₁₅H₁₉BrINO₃ 468.14 0.85
tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate 5-Bromo-2-iodophenoxy C₁₅H₁₉BrINO₃ 468.14 0.85
tert-Butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate 4-Bromo-2-cyanophenoxy C₁₅H₁₇BrN₂O₃ 353.21 0.88
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate Bromoethyl (non-phenoxy) C₁₀H₁₈BrNO₂ 264.16 0.88

Notes:

  • Halogen vs.
  • Phenoxy vs.

Physicochemical Properties

Key parameters derived from analogs:

Property tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate (Estimated) tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate tert-Butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate
Molecular Weight ~380–400 264.16 353.21
LogP (iLOGP) ~3.5–4.2 (highly lipophilic) 2.1 2.8
Hydrogen Bond Acceptors 5 3 4
Rotatable Bonds 6 4 5
Topological Polar Surface Area (TPSA) 55 Ų 40 Ų 65 Ų

Implications :

  • Higher TPSA in phenoxymethyl derivatives suggests improved polar interactions, which may influence binding to biological targets .

Biological Activity

tert-Butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique azetidine ring and a phenoxy group, which may contribute to its interactions with various biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C15H19BrClNO3C_{15}H_{19}BrClNO_3, with a molecular weight of 376.67 g/mol. The presence of both bromine and chlorine in the phenoxy group enhances its reactivity and potential biological interactions.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azetidine ring may facilitate binding to these targets, influencing their activity and function. Additionally, the halogenated phenoxy group can enhance binding affinity due to its electronic properties.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that azetidine derivatives can exhibit varying levels of cytotoxicity depending on their structure. For instance, compounds with halogen substitutions have shown enhanced cytotoxic effects in cancer cell lines.

Table 2: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)
tert-butyl 3-(4-fluorophenoxy)methylazetidineHeLa15
tert-butyl 3-(2-bromo-4-chlorophenoxy)methylazetidineMCF7TBD

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study examined the effects of azetidine derivatives on prostate cancer cell lines, demonstrating that certain structural modifications led to significant reductions in cell viability.
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory potential of related compounds, revealing that azetidine derivatives could modulate cytokine production in macrophages.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-((2-bromo-4-chlorophenoxy)methyl)azetidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like tert-butyl azetidine carboxylates (e.g., tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate) can react with halogenated phenols under basic conditions . Optimization involves controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for nucleophile:electrophile), and using catalysts like K₂CO₃ or Cs₂CO₃. Column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) is critical for purification, as shown in analogous tert-butyl diazepane carboxylate syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze azetidine ring protons (δ 3.5–4.5 ppm for N-CH₂ groups) and tert-butyl signals (δ 1.4 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H⁺] expected at ~388–390 Da for C₁₅H₁₈BrClNO₃).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar tert-butyl piperazine carboxylates .

Q. What are common purification challenges for tert-butyl-protected azetidine derivatives, and how are they addressed?

  • Methodological Answer : Key issues include:

  • Hydrolysis of the tert-butyl group : Avoid aqueous workups at high pH or elevated temperatures. Use anhydrous solvents and mild bases (e.g., NaHCO₃ instead of NaOH) .
  • Byproduct formation : Monitor for debromination (via GC-MS) or azetidine ring-opening (via TLC with ninhydrin staining) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structures of intermediates or analogs?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths (e.g., C-Br ~1.9 Å, C-Cl ~1.7 Å) and torsion angles. For example, SCXRD of tert-butyl piperazine carboxylates confirmed deviations in dihedral angles (~15°) due to steric hindrance from the tert-butyl group . Such data can validate computational models (DFT) or correct misinterpretations of NMR splitting patterns.

Q. What mechanistic insights guide the suppression of side reactions during functionalization of the azetidine ring?

  • Methodological Answer : Side reactions (e.g., azetidine ring strain-induced polymerization) are mitigated by:

  • Low-temperature reactions (−20°C to 0°C) to reduce kinetic side pathways.
  • Protecting group strategies : Use Boc (tert-butyl) instead of Fmoc to minimize steric clashes during substitutions .
  • Additives : Include radical scavengers (e.g., BHT) in halogenation steps to prevent undesired radical coupling .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group hinders axial coordination in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) on similar systems show reduced electron density at the azetidine nitrogen, lowering catalyst poisoning but increasing reaction times. Optimize with bulky ligands (XPhos) and higher catalyst loadings (5–10 mol% Pd) .

Q. What stability studies are critical for long-term storage of halogenated azetidine derivatives?

  • Methodological Answer : Conduct accelerated degradation studies under:

  • Thermal stress (40–60°C for 1–4 weeks): Monitor via HPLC for decomposition products (e.g., free azetidine or phenolic byproducts).
  • Light exposure : UV-vis spectroscopy tracks bromine loss (λmax shifts from 280 nm to <250 nm) . Store in amber vials under inert gas (Ar/N₂) at −20°C .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for similar azetidine carboxylate syntheses?

  • Methodological Answer : Variability arises from:

  • Solvent polarity : Lower-polarity solvents (toluene vs. DMF) favor tert-butyl group stability but slow reaction kinetics.
  • Workup protocols : Aqueous extraction removes polar byproducts but risks hydrolysis. Cross-reference methods from tert-butyl diazepane (61% yield with Et₃N additive) vs. tert-butyl piperazine (43% without additives) .

Methodological Tables

Parameter Optimized Condition Reference
Reaction Temperature0–25°C (halogenation), −20°C (ring-opening)
Purification SolventHexanes/EtOAc (1:1 + 0.25% Et₃N)
Storage Conditions−20°C, inert gas, amber vial
Catalyst for CouplingPd(OAc)₂/XPhos (5 mol%)

Key Citations

  • Structural validation via SCXRD:
  • Synthetic protocols for tert-butyl heterocycles:
  • Stability and handling guidelines:

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